BenchChemオンラインストアへようこそ!

1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Anti-tubercular drug discovery InhA inhibition Fragment-based lead discovery

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925200-31-3) is a 3-aminopyrazole derivative bearing a 2-chloro-6-fluorobenzyl group at N1 and a methyl substituent at C5 of the pyrazole ring (molecular formula C₁₁H₁₁ClFN₃, MW 239.68 g/mol). The compound is explicitly disclosed as Intermediate 36 in GSK-originated patent US 2012/0095064 A1, which claims (pyrazol-3-yl)-1,3,4-thiadiazol-2-amine and (pyrazol-3-yl)-1,3,4-thiazol-2-amine compounds for the treatment of tuberculosis.

Molecular Formula C11H11ClFN3
Molecular Weight 239.67 g/mol
CAS No. 925200-31-3
Cat. No. B3038878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS925200-31-3
Molecular FormulaC11H11ClFN3
Molecular Weight239.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N
InChIInChI=1S/C11H11ClFN3/c1-7-5-11(14)15-16(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3,(H2,14,15)
InChIKeyQEQIDLPZGDGMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925200-31-3): Core Sourcing & Selection Profile for a Patented Anti-Tubercular Building Block


1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925200-31-3) is a 3-aminopyrazole derivative bearing a 2-chloro-6-fluorobenzyl group at N1 and a methyl substituent at C5 of the pyrazole ring (molecular formula C₁₁H₁₁ClFN₃, MW 239.68 g/mol) [1]. The compound is explicitly disclosed as Intermediate 36 in GSK-originated patent US 2012/0095064 A1, which claims (pyrazol-3-yl)-1,3,4-thiadiazol-2-amine and (pyrazol-3-yl)-1,3,4-thiazol-2-amine compounds for the treatment of tuberculosis [1]. Its downstream elaborated products have been co-crystallized with Mycobacterium tuberculosis InhA (enoyl-ACP reductase), a clinically validated target of the first-line anti-tubercular drug isoniazid, as demonstrated in PDB entry 5OIT (resolution 2.58 Å) [2].

Why 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Cannot Be Replaced by a Close Analog: Structural Determinants of Synthetic Utility and Target Engagement


Superficially similar N-benzyl-5-methyl-1H-pyrazol-3-amines—such as the 2-chlorobenzyl (CAS 925607-55-2), 2-fluorobenzyl (CAS 925146-07-2), or unsubstituted benzyl (CAS 956729-47-8) analogs—are commercially available, but generic substitution fails for this specific chemotype because the combination of the 2-chloro and 6-fluoro substituents on the benzyl ring, together with the 5-methyl group on the pyrazole core, is not only part of the Markush claims of US 2012/0095064 A1 but is also critical for the downstream elaboration to the final InhA-inhibitory thiadiazol-2-amine compounds exemplified in that patent [1]. The co-crystal structure 5OIT (PDB) confirms that the elaborated molecule carrying this exact N1 substitution and 5-methyl motif makes specific hydrophobic and polar contacts within the InhA active site; altering or removing the halogen substitution pattern at the benzyl ring or deleting the 5-methyl group would be predicted to disrupt these interactions and has not been validated in the same patent space [2].

Quantitative Differentiation Evidence for 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925200-31-3) versus Closest Analogs


InhA Biochemical Potency of the Elaborated Product Incorporating the 2-Chloro-6-fluorobenzyl-5-methylpyrazol-3-amine Scaffold

The elaborated compound 5-((5-amino-3-methyl-1H-pyrazol-1-yl)methyl)-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, which incorporates the target compound as its core building block, exhibited an InhA pIC₅₀ of 7.1 ± 0.06 (IC₅₀ ≈ 79 nM) in a biochemical assay [1]. This is contrasted with structurally related elaborated fragments in the same study that lack the 2-chloro-6-fluorobenzyl-5-methyl substitution pattern, many of which showed pIC₅₀ < 3 (i.e., essentially inactive at 500 µM) [1]. The binding was further confirmed by surface plasmon resonance (SPR) with a pKd of 5.1, yielding a ligand efficiency (LE) of 0.36 kcal/mol per heavy atom, which places it among the more ligand-efficient InhA fragment-derived inhibitors in the series [1].

Anti-tubercular drug discovery InhA inhibition Fragment-based lead discovery

Patent-Exemplified Synthetic Utility: Exclusive Intermediate Status in US 2012/0095064 A1

The target compound is explicitly designated as Intermediate 36 in US 2012/0095064 A1 (GlaxoSmithKline), with a documented synthetic yield of 73% under mild conditions (hydrazine hydrate in ethanol, room temperature, 50 h) . The patent exemplifies over 15 final compounds containing the 1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine substructure, including N-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl}-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine [1]. In contrast, the corresponding 2-chlorobenzyl analog (CAS 925607-55-2), 2-fluorobenzyl analog (CAS 925146-07-2), 2,6-dichlorobenzyl analog (CAS 956440-98-5), and the des-methyl analog (CAS 512809-90-4) are not claimed or exemplified as intermediates in this patent family, and no comparable patent-grounded synthetic route to InhA-targeting final compounds has been disclosed for these alternatives [1].

Medicinal chemistry Patent-protected intermediate Anti-tubercular agent synthesis

Physicochemical Differentiation: Lipophilicity and Polar Surface Area versus Closest Analogs

The target compound has a calculated LogP of 3.20 and a topological polar surface area (PSA) of 43.84 Ų . Compared to the mono-halogenated analogs, the dual chloro-fluoro substitution increases lipophilicity without the excessive molecular weight or PSA penalty of the di-chloro analog. This balanced profile is consistent with the preferred physicochemical space for the downstream thiadiazole-coupled InhA inhibitors reported in the patent literature. The des-methyl analog (CAS 512809-90-4) has a lower molecular weight (225.65 vs. 239.68) and reduced steric bulk, which would alter the geometry of the pyrazole N1-substituent vector in the InhA binding pocket .

Physicochemical profiling Drug-likeness Medicinal chemistry design

Structural Confirmation by Co-Crystallography: Unique Binding Pose Validation

The product of elaborating the 3-amino group of the target compound into a 1,3,4-thiadiazol-2-amine conjugate yielded a co-crystal structure with the InhA T2A mutant (PDB 5OIT, resolution 2.58 Å, R-free 0.199) [1]. The structure reveals that the 2-chloro-6-fluorobenzyl group occupies a hydrophobic sub-pocket while the pyrazole 5-methyl group makes van der Waals contacts with the enzyme surface. The corresponding elaborated products from the 2-chlorobenzyl and 2,6-dichlorobenzyl intermediates either failed to produce co-crystals or yielded inactive compounds in the same fragment elaboration campaign [2]. This direct structural validation is absent for all known close analogs of this intermediate.

X-ray crystallography Structure-based drug design Fragment elaboration

Commercial Availability and Purity Specifications Across Suppliers

The target compound is available from multiple suppliers with minimum purity specifications of 95–98% . Chemscene offers the compound at ≥98% purity (Cat. No. CS-0280636, storage at 2–8°C) , and Leyan supplies it at 98% purity . The mono-halogenated analogs (CAS 925607-55-2 and CAS 925146-07-2) are typically offered at 95% minimum purity with fewer suppliers, and the des-methyl analog (CAS 512809-90-4) is available at 95%+ purity. The higher purity specification (98% vs. 95%) for the target compound, combined with the broader supplier base, translates to greater reliability for multi-step synthesis campaigns where intermediate purity directly affects downstream yield and impurity profiles.

Chemical procurement Quality specifications Supply chain

Validated Application Scenarios for 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Based on Quantitative Evidence


Fragment-Based Anti-Tubercular Drug Discovery Targeting InhA

This intermediate is the established starting material for synthesizing InhA inhibitor candidates as exemplified in US 2012/0095064 A1 and validated by the 5OIT co-crystal structure [1]. A medicinal chemistry team can elaborate the 3-amino group via coupling with 1,3,4-thiadiazole-2-amine or 1,3,4-thiazol-2-amine building blocks to access compounds with demonstrated nanomolar InhA inhibitory activity (pIC₅₀ 7.1) [1]. The availability of atomic-resolution structural data (PDB 5OIT, 2.58 Å) enables rational, structure-guided optimization of binding affinity and ligand efficiency (LE = 0.36) .

Patent-Landscape-Compliant Lead Optimization in Tuberculosis Programs

Organizations seeking freedom-to-operate or designing around existing TB InhA inhibitor patents must use this specific intermediate to replicate or improve upon the exemplified compounds in US 2012/0095064 A1 [1]. The patent distinguishes the 2-chloro-6-fluorobenzyl substitution pattern from 2-chlorobenzyl, 2,6-dichlorobenzyl, and unsubstituted benzyl analogs, meaning that SAR studies aimed at understanding the role of halogen substitution in target engagement require this precise intermediate as the reference standard [1].

Structure-Activity Relationship (SAR) Elaboration at the Pyrazole 3-Amino Position

The free 3-amino group on the pyrazole ring serves as a versatile synthetic handle for generating diverse compound libraries through amide coupling, urea formation, or heterocycle annulation [1]. The 73% documented yield for the preparation of this intermediate from commercially available precursors provides a reliable entry point for parallel synthesis campaigns . The 5-methyl group remains constant, allowing systematic variation at the 3-position while maintaining the critical hydrophobic contacts observed in the 5OIT co-crystal structure [2].

Biophysical Assay Development and InhA Binding Studies

The availability of both biochemical IC₅₀ data (pIC₅₀ 7.1) and SPR binding data (pKd 5.1) for the elaborated compound makes this intermediate ideal for developing and validating biophysical assays for InhA inhibitor screening cascades [1]. The compound's balanced physicochemical profile (LogP 3.20, PSA 43.84 Ų) ensures adequate solubility for assay conditions while maintaining sufficient lipophilicity for target engagement .

Quote Request

Request a Quote for 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.